Quinoline-3-carboxylic acid adamantan-1-ylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-3-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of quinoline and adamantane Quinoline is a nitrogen-containing heterocyclic aromatic compound, while adamantane is a polycyclic cage molecule known for its stability and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3-carboxylic acid adamantan-1-ylamide typically involves the reaction of quinoline-3-carboxylic acid with adamantan-1-ylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoline-3-carboxylic acid adamantan-1-ylamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3-carboxylic acid derivatives, while reduction can yield quinoline-3-carboxylic acid adamantan-1-ylamine .
Scientific Research Applications
Quinoline-3-carboxylic acid adamantan-1-ylamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of quinoline-3-carboxylic acid adamantan-1-ylamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The adamantane moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Similar in structure but lacks the adamantane moiety.
Adamantane-1-carboxamide: Contains the adamantane structure but lacks the quinoline ring.
4-Quinolone-3-carboxylic acid derivatives: These compounds share the quinoline core but have different substituents at the 3-position
Uniqueness: Quinoline-3-carboxylic acid adamantan-1-ylamide is unique due to the combination of the quinoline and adamantane structures. This dual functionality provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1-adamantyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C20H22N2O/c23-19(17-8-16-3-1-2-4-18(16)21-12-17)22-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,12-15H,5-7,9-11H2,(H,22,23) |
InChI Key |
FVQAOJSJLLDAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.